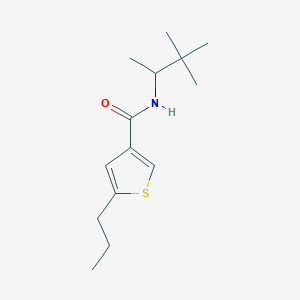
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves catalytic methods or direct functionalization strategies. For instance, Goel et al. (2017) described a versatile approach using CuI as a catalyst for synthesizing N-(4-methylbenzyl)benzamide, highlighting the effectiveness of catalytic methods in constructing such frameworks (Goel et al., 2017).
Molecular Structure Analysis
Molecular structure is crucial for understanding the properties and reactivity of a compound. The crystal structure of similar benzamide compounds has been determined using X-ray diffraction, revealing insights into molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π interactions (Goel et al., 2017).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, offering pathways to further functionalized molecules. For example, benzamide compounds can undergo cycloaddition reactions, as demonstrated by Gabriele et al. (2006), who synthesized dihydrobenzo[dioxine and oxazine derivatives via tandem oxidative aminocarbonylation-cyclization reactions (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties, such as crystal morphology, optical properties, and thermal stability, are significant for the application of benzamide derivatives. Goel et al. (2017) provided an in-depth analysis of these aspects for N-(4-methylbenzyl)benzamide, including the determination of optical band gap and thermal stability (Goel et al., 2017).
Applications De Recherche Scientifique
Synthesis and Antifungal Evaluation
N-(4-Halobenzyl)amides, structurally related to N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide, have been synthesized and evaluated for their antifungal properties. These compounds, derived from cinnamic and benzoic acids, have shown inhibitory activity against strains of Candida, highlighting their potential as antifungal agents. This suggests that N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide could be explored for similar bioactive properties (Montes et al., 2016).
Crystal Structure and Material Properties
Research on N-(4-methylbenzyl)benzamide and its crystal structure provides valuable insights into the material properties of benzamide derivatives. The study of single-crystal X-ray diffraction revealed that these compounds form noncentrosymmetric orthorhombic lattices, stabilized by intermolecular hydrogen bonds. These findings suggest potential applications in optical and piezoelectric materials, which could extend to N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide (Goel et al., 2017).
Block Copolymer Synthesis
The synthesis of well-defined aromatic polyamides and block copolymers, including compounds structurally related to N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide, has been achieved through chain-growth polycondensation. This methodology allows for the creation of polymers with low polydispersity and highlights the potential of N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide in the development of new polymeric materials with specific properties (Yokozawa et al., 2002).
Antioxidant and Antibacterial Activities
Benzamide derivatives, including those with methoxy groups, have been synthesized and evaluated for their antioxidant and antibacterial activities. These studies reveal that certain structural modifications can enhance these properties, suggesting that N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide could be a candidate for further investigation in these areas (Yakan et al., 2020).
Propriétés
IUPAC Name |
N,N-dibenzyl-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO4/c1-34-26-17-18-28(35-2)27(19-26)29(32)24-13-15-25(16-14-24)30(33)31(20-22-9-5-3-6-10-22)21-23-11-7-4-8-12-23/h3-19H,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOILYUPKZLBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4578371.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)


![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)
![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)
![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)
![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)
![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)
![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)